2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
Description
Properties
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-5-2-6-13(11)9-3-1-4-10(7-9)17-8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGZHMDHVIKYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is used in pharmaceutical development due to its potential biological activities. It can be modified to optimize its pharmacological properties. Research indicates that this compound exhibits various biological activities. Interaction studies have been performed to examine its binding affinity with biological targets.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound. A comparison of these compounds highlights their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid | C₁₂H₁₃N₁O₃ | Lacks an additional oxygen in the pyrrolidine ring, potentially altering reactivity. |
| 4-Hydroxyphenyl acetic acid | C₈H₈O₃ | Simpler structure; primarily studied for analgesic properties. |
| 3-(4-Hydroxyphenyl)-propanoic acid | C₉H₁₀O₃ | Contains a propanoic acid chain; different biological activity profile. |
CCR5 Antagonist Exploration
Modifications of 5-oxopyrrolidine-3-carboxamides have been explored to improve CCR5 affinity . The introduction of 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group has proven effective in improving CCR5 affinity .
Physicochemical Properties
Mechanism of Action
The mechanism of action of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key analogs of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid, highlighting structural variations and their implications:
Physicochemical and Spectral Properties
Target Compound :
- Key Differences in Analogs: Acetamido-Linked Analog (8): Enhanced hydrogen-bonding capacity due to the acetamido group, contributing to higher melting points (127–129°C vs. lower m.p. in non-acetamido derivatives) .
Biological Activity
2-[3-(2-Oxopyrrolidin-1-yl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₃N₁O₄ and features a phenoxy group linked to a 2-oxopyrrolidin-1-yl moiety. This unique structure contributes to its reactivity and biological activity, making it valuable in pharmacological research.
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity and stability. It serves as a reagent in synthesizing pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes.
Cellular Effects
The compound significantly impacts cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Derivatives of this compound have exhibited psychotropic and cerebroprotective effects, suggesting potential therapeutic benefits in treating neurological disorders.
At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors. This interaction can lead to inhibition or modulation of their functions, resulting in various biological responses such as anti-inflammatory and analgesic effects.
Mechanisms Involved:
- Enzyme Inhibition : The pyrrolidinone ring interacts with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may influence receptor functions involved in neurotransmitter systems.
Biological Activities
The compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |
| Psychotropic Effects | Influences neurotransmitter systems, indicating potential use in treating mental health disorders. |
| Cerebroprotective | Protects neuronal cells under stress conditions, suggesting neuroprotective properties. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation in cellular models. |
| Analgesic | Potential for pain relief through modulation of pain pathways. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Psychotropic Effects : A study demonstrated that derivatives showed significant psychotropic effects in animal models, influencing behavior and mood regulation.
- Neuroprotective Studies : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases.
- Inflammation Models : Research involving inflammatory cell lines showed that the compound reduced cytokine production, indicating its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling a substituted phenol derivative with a pyrrolidinone moiety. For example, nucleophilic aromatic substitution (SNAr) can be employed using 3-hydroxyphenylacetic acid and 2-oxopyrrolidine, followed by acid-catalyzed ester hydrolysis to yield the acetic acid derivative. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard steps . Intermediate characterization using -NMR and LC-MS is critical to confirm regioselectivity and avoid side products like N-alkylation byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98% by area normalization). Compare retention times with authentic standards .
- Structural Confirmation : Employ - and -NMR to verify the phenoxy linkage (δ 4.5–5.0 ppm for the –OCHCO– group) and the pyrrolidinone ring (δ 2.0–2.5 ppm for the –N–CH– protons). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H] = 264.1004) .
Q. What are the solubility and stability considerations for this compound under various experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Pre-saturate buffers with the compound for biological assays to avoid precipitation .
- Stability : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation of the pyrrolidinone ring. Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. What safety protocols are advised for handling this compound based on its hazard profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Emergency Measures : In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water. Ensure spill kits with inert absorbents (e.g., vermiculite) are available .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s phenoxyacetic acid scaffold. Validate predictions with mutagenesis assays targeting key residues (e.g., Arg120 in COX-2) .
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution, particularly at the pyrrolidinone carbonyl group, to predict nucleophilic attack sites .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. RAW264.7) to account for cell-specific metabolism. Use positive controls (e.g., indomethacin for COX inhibition) to calibrate assays .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify active or inhibitory derivatives that may explain variability .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrrolidinone ring with a tetrahydrofuran-2-one to improve metabolic stability while retaining hydrogen-bonding capacity .
- Prodrug Design : Convert the acetic acid moiety to a methyl ester (e.g., using (S)-2,5-dioxopyrrolidin-1-yl esters) to enhance oral bioavailability, followed by esterase-mediated activation in vivo .
Q. What analytical techniques are recommended for detecting degradation products during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (3% HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Use UPLC-PDA-MS to identify major degradation products (e.g., ring-opened aldehydes or hydrolyzed acetic acid derivatives) .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life from accelerated stability data, ensuring compliance with ICH Q1A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
